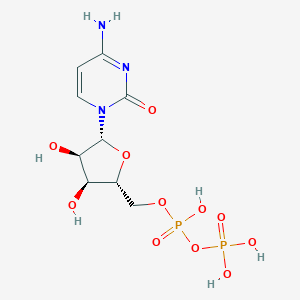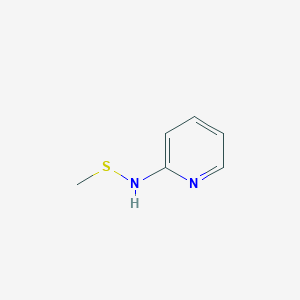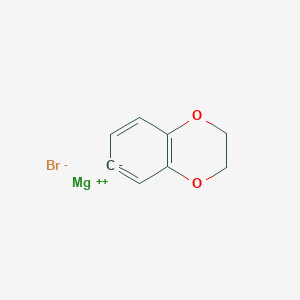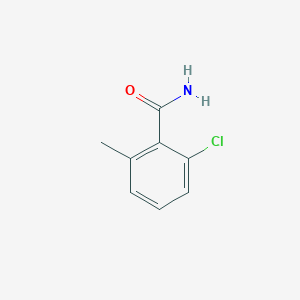![molecular formula C9H10N2O B034393 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone CAS No. 111097-45-1](/img/structure/B34393.png)
1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated for their biological activities . The synthesis involved a series of reactions including cyclization, ring annulation, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of “1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone” consists of a pyrrolopyridine core with an ethanone group attached. The exact 3D structure can be determined using computational methods or experimental techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación
Cancer Therapy
The compound has shown potent activities against FGFR1, 2, and 3 . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) .
Inhibition of Cell Proliferation
In vitro, the compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . This suggests that it could be used as a potential therapeutic agent in the treatment of breast cancer .
3. Inhibition of Cell Migration and Invasion The compound also significantly inhibited the migration and invasion of 4T1 cells . This indicates its potential use in preventing the metastasis of cancer cells .
Development of New Agrochemicals
Functionalization of 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) was studied to provide new compounds directing toward agrochemicals . This suggests that the compound could be used in the development of new agrochemicals .
Development of Functional Materials
The compound could also be used in the development of functional materials . This is based on the study of functionalization of 1H-Pyrrolo[2,3-b]pyridine (7-azaindole) .
6. Preparation of Selective Cyclooxygenase-2 (COX-2) Inactivators The compound could be used as a reactant for the preparation of selective cyclooxygenase-2 (COX-2) inactivators . This suggests its potential use in the development of anti-inflammatory drugs .
Direcciones Futuras
The future directions for the study of “1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activities . Additionally, more detailed studies on their physical and chemical properties, as well as safety and hazards, would be beneficial .
Mecanismo De Acción
Target of Action
The primary targets of the compound, also known as 1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
The compound interacts with its targets, the FGFRs, by inhibiting their activity . As a hinge binder, the 1H-pyrrolo[2,3-b]pyridine ring of the compound can form two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in changes in the FGFRs’ function, inhibiting their activity .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The compound’s action results in the inhibition of FGFR activity, which in turn inhibits cell proliferation and induces apoptosis . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
The compound’s low molecular weight could potentially influence its stability and efficacy in different environments.
Propiedades
IUPAC Name |
1-(2,3-dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-3,5H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHYTKTXXMFJFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1N=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














